molecular formula C11H10ClN3O B6634601 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile

Cat. No. B6634601
M. Wt: 235.67 g/mol
InChI Key: HZTRUFNNFRYAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases.

Mechanism of Action

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile selectively inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile prevents the activation of downstream signaling pathways that contribute to inflammation and immune responses. This results in a reduction in the production of pro-inflammatory cytokines and immune cell proliferation.
Biochemical and Physiological Effects
4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile has been shown to have significant anti-inflammatory effects in both in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the proliferation of immune cells, such as T cells and B cells. 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile has also been shown to reduce the severity of disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile is its specificity for JAK3, which allows for targeted inhibition of immune responses without affecting other signaling pathways. However, this specificity also limits its potential use in diseases that involve other JAK isoforms. Additionally, 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile has a relatively short half-life, which may require frequent dosing or sustained-release formulations in clinical applications.

Future Directions

Future research on 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile may focus on its potential use in other autoimmune diseases, such as psoriasis and lupus. Additionally, further studies may investigate the safety and efficacy of 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile in clinical trials, including its potential for combination therapy with other immunomodulatory agents. The development of sustained-release formulations or alternative dosing regimens may also be explored to improve the pharmacokinetic properties of 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile. Finally, the identification of biomarkers that predict response to 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile treatment may aid in patient selection and personalized medicine approaches.

Synthesis Methods

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile is synthesized through a multi-step process involving the reaction of 4-chlorobenzonitrile with pyrrolidin-3-one, followed by the addition of an amino group. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile has been studied for its potential as a therapeutic agent in various diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It works by inhibiting the Janus kinase (JAK) signaling pathway, which is involved in the regulation of immune responses and inflammation.

properties

IUPAC Name

4-chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-8-2-1-7(5-13)10(3-8)15-9-4-11(16)14-6-9/h1-3,9,15H,4,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTRUFNNFRYAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-((5-oxopyrrolidin-3-yl)amino)benzonitrile

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